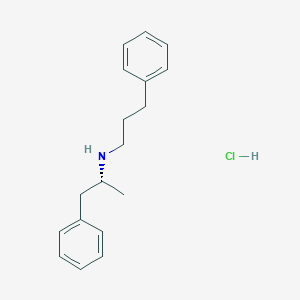
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane, also known as N-PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
作用機序
The exact mechanism of action of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is not fully understood. However, it is believed to work by modulating the levels of dopamine and other neurotransmitters in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine, which may contribute to its psychoactive effects.
生化学的および生理学的効果
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models.
実験室実験の利点と制限
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has several advantages for lab experiments. It is a synthetic compound that can be easily produced in high yields and purity. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to its use in lab experiments. The exact mechanism of action is not fully understood, and there is limited research on its long-term effects.
将来の方向性
There are several future directions for the research on N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Additionally, the long-term effects of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane need to be studied to ensure its safety for human use.
In conclusion, N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. Its synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have neuroprotective properties, to enhance cognitive function, and to reduce anxiety in animal models. However, further research is needed to fully understand the mechanism of action and to determine its potential uses in human medicine.
合成法
The synthesis of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane involves the reaction of 3-phenyl-n-propylamine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with nitroethane to yield N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. This synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane.
科学的研究の応用
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have neuroprotective properties and to enhance cognitive function in animal models. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
特性
CAS番号 |
131903-56-5 |
|---|---|
製品名 |
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane |
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC名 |
(2R)-1-phenyl-N-(3-phenylpropyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1 |
InChIキー |
NOOYIVIUEHDMSF-PKLMIRHRSA-N |
異性体SMILES |
C[C@H](CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
正規SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
その他のCAS番号 |
131903-56-5 |
同義語 |
N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane PPAP R(-)-N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane hydrochloride R(-)PPAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




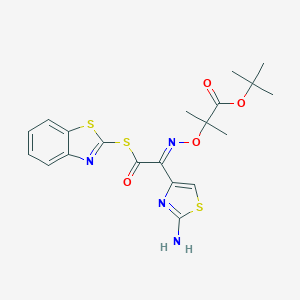

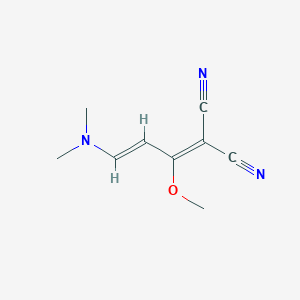
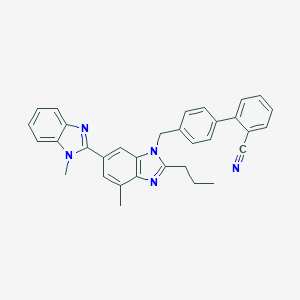
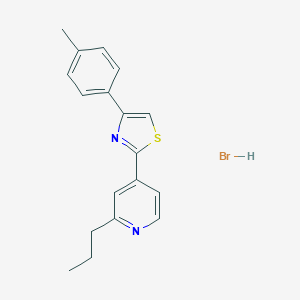
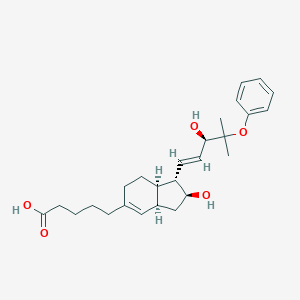
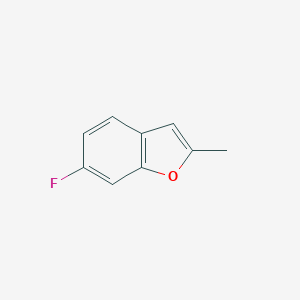
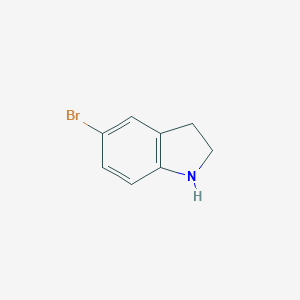
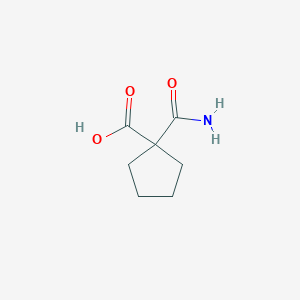
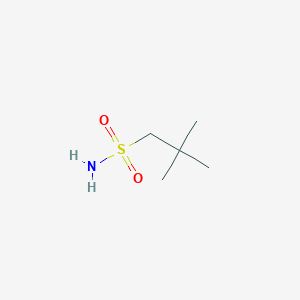
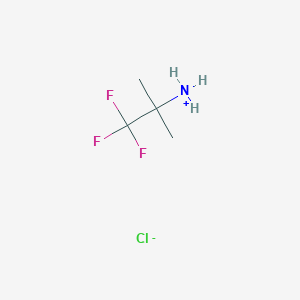
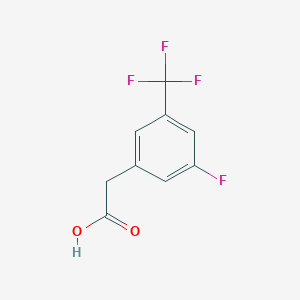
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)